3-(Difluoromethyl)quinoline-4-carboxylic acid
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Overview
Description
“3-(Difluoromethyl)quinoline-4-carboxylic acid” is a synthetic chemical compound . It is used as a pesticide and has been found to be more effective than other pesticides because it can inhibit the synthesis of fatty acids .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives has been reported in the literature . For example, the synthesis of quinoline-4-carboxylic acid from electron-deficient aniline, benzaldehyde, and pyruvic acid was performed under various conditions . The authors claimed that using enaminone as a replacement for 1,3-dicarbinols improves the yield and practicality of the reaction .Molecular Structure Analysis
Quinoline is a nitrogen-based heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .Mechanism of Action
While the exact mechanism of action for “3-(Difluoromethyl)quinoline-4-carboxylic acid” is not explicitly stated in the search results, quinoline derivatives have been found to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Safety and Hazards
Future Directions
The role played by organic chemistry in the pharmaceutical industry continues to be one of the main drives in the drug discovery process . More than ever, the industry demands from organic chemists the development of small molecules, which could be a rich source of biological potential . In this context, a diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .
properties
IUPAC Name |
3-(difluoromethyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c12-10(13)7-5-14-8-4-2-1-3-6(8)9(7)11(15)16/h1-5,10H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYNMMPDGWMNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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